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Compound of Interest

Compound Name: Methyl Gentisate

Cat. No.: B1195279

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
gentisate (methyl 2,5-dihydroxybenzoate), a compound of interest in various research fields,
including drug development. This document presents available nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental

protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl gentisate. Due to the
limited availability of published spectra specifically for methyl gentisate, data for the closely
related isomer, methyl 2,4-dihydroxybenzoate, and the parent compound, methyl salicylate
(methyl 2-hydroxybenzoate), are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: tH NMR Spectroscopic Data of Methyl Gentisate

Chemical Shift . . .

Multiplicity Integration Assignment Solvent
() ppm
6.89 S 2H 3-H and 5-H CDs3COCD:s
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Note: Data extracted from a study on the metabolism of 4-hydroxybenzoic acid. The spectrum

shown was limited to the 6.7 to 7.3 ppm range.[1]

Table 2: 13C NMR Spectroscopic Data of Methyl 2-hydroxybenzoate (Reference)

Chemical Shift (8) ppm

Assignment

161.4 C1 (C-OH)
112.9 C2 (C=0)
135.9 C3

117.6 C4

130.1 C5

119.2 C6

170.5 C=0 (ester)
52.3 O-CHs

Note: This data is for methyl 2-hydroxybenzoate and serves as a reference for the expected

chemical shifts in a substituted methyl benzoate. The presence of a second hydroxyl group in

methyl gentisate will influence these shifts.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Hydroxybenzoic Acid Derivatives
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Wavenumber (cm~?) Functional Group Vibration Mode
3400-3200 O-H (hydroxyl) Stretching (broad)
~3050 C-H (aromatic) Stretching
~2950 C-H (methyl) Stretching
~1700 C=0 (ester) Stretching
1600-1450 C=C (aromatic) Stretching
~1250 C-O (ester/phenaol) Stretching

Note: Specific IR data for methyl gentisate is not readily available. This table provides
expected characteristic absorption bands based on the functional groups present in the
molecule. The spectrum of methyl 2-hydroxybenzoate shows a broad O-H stretch around 3200
cm~! and a strong C=0 stretch at 1680 cm~1.[2]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometric Data for Methyl Gentisate

miz Interpretation
168 [M]* (Molecular lon)
137 [M - OCHs]*

109 [M - COOCHs]*

Note: The expected molecular ion peak for methyl gentisate (CsHsOa4) is at m/z 168. Common
fragmentation patterns for methyl esters of aromatic acids include the loss of the methoxy
group (-OCHs) and the entire methoxycarbonyl group (-COOCHSs). The mass spectrum for
methyl 2,4-dihydroxybenzoate shows a molecular ion at m/z 168 and a significant fragment at
m/z 136.[3]

Experimental Protocols
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The following sections detail the general methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution *H and 13C NMR spectra are typically recorded on a spectrometer operating at
a frequency of 300 MHz or higher.

Sample Preparation:

o Afew milligrams of the methyl gentisate sample are dissolved in a deuterated solvent (e.qg.,
deuterated chloroform (CDCIs), deuterated acetone (CD3COCD:s), or deuterated dimethyl
sulfoxide (DMSO-ds)).

o A small amount of tetramethylsilane (TMS) is often added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Data Acquisition:

The sample is placed in a 5 mm NMR tube and inserted into the spectrometer's magnet.

e For 1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction
decay (FID) is recorded.

e For 3C NMR, proton decoupling is commonly used to simplify the spectrum and enhance the
signal-to-noise ratio.

e The acquired FID is then Fourier transformed to produce the frequency-domain NMR
spectrum.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation:

e Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium
bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
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e Solid or Liquid Samples (Attenuated Total Reflectance - ATR): A small amount of the sample
is placed directly onto the ATR crystal. This technique requires minimal sample preparation.

o Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g.,
NaCl or KBr).

Data Acquisition:

A background spectrum of the empty sample holder (or pure solvent) is recorded.
e The sample is placed in the instrument's beam path.

e The infrared radiation is passed through the sample, and the transmitted or reflected light is
detected.

e The instrument's software automatically subtracts the background spectrum to produce the
final IR spectrum, which is typically plotted as transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, which ionizes molecules and separates
them based on their mass-to-charge ratio (m/z).

Sample Introduction and lonization:

o The sample is introduced into the mass spectrometer, often via direct infusion or after
separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

o Common ionization techniques for organic molecules include Electron lonization (El), which
is a hard ionization technique that causes significant fragmentation, and Electrospray
lonization (ESI), which is a soft ionization technique that often leaves the molecular ion
intact.

Mass Analysis and Detection:

e The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
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+ The mass analyzer separates the ions based on their m/z ratio.
« A detector records the abundance of each ion at a specific m/z value.
¢ The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound like methyl gentisate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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